Inosamycin B - 91465-52-0

Inosamycin B

Catalog Number: EVT-1585589
CAS Number: 91465-52-0
Molecular Formula: C23H45N5O14
Molecular Weight: 615.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inosamycin B is a natural product found in Streptomyces hygroscopicus with data available.
Source

Inosamycin B is produced by the fermentation of specific strains of Streptomyces bacteria, a genus known for its ability to synthesize various bioactive compounds. The natural production of this antibiotic highlights the importance of microbial sources in drug discovery, especially in the context of increasing antibiotic resistance.

Classification

Inosamycin B is classified as an aminoglycoside antibiotic. Aminoglycosides are characterized by their amino sugar components and are primarily used to treat serious infections caused by aerobic Gram-negative bacteria. Inosamycin B's classification is significant because it provides insights into its mechanism of action and potential uses in clinical settings.

Synthesis Analysis

Methods

The synthesis of Inosamycin B can be achieved through both natural fermentation and synthetic organic chemistry methods. The natural synthesis involves cultivating Streptomyces species under controlled conditions to maximize yield. Synthetic approaches may involve complex multi-step reactions that require careful optimization to achieve the desired purity and yield.

Technical Details

  1. Fermentation: The fermentation process typically involves inoculating a suitable growth medium with Streptomyces spores, followed by incubation under aerobic conditions. Parameters such as temperature, pH, and nutrient composition are optimized to enhance production.
  2. Chemical Synthesis: Synthetic routes may include:
    • Glycosylation Reactions: These reactions form the glycosidic bonds between amino sugars and aglycone components.
    • Protective Group Strategies: Protecting groups are often used during synthesis to prevent unwanted reactions at specific functional groups.
    • Purification Techniques: After synthesis or fermentation, purification methods such as chromatography are employed to isolate Inosamycin B from other metabolites.
Molecular Structure Analysis

Structure

Inosamycin B has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The specific arrangement of atoms within the molecule allows it to interact effectively with bacterial ribosomes, inhibiting protein synthesis.

Data

  • Molecular Formula: C₁₄H₁₉N₅O₅
  • Molecular Weight: Approximately 341.33 g/mol
  • Structural Features: The structure includes several hydroxyl groups, which enhance its solubility and interaction with biological targets.
Chemical Reactions Analysis

Reactions

Inosamycin B undergoes various chemical reactions that can influence its stability and activity:

  1. Hydrolysis: The presence of hydroxyl groups makes Inosamycin B susceptible to hydrolysis, particularly under acidic or basic conditions.
  2. Redox Reactions: The compound can participate in oxidation-reduction reactions, which may affect its antibacterial efficacy.
  3. Complex Formation: Inosamycin B can form complexes with metal ions, potentially altering its pharmacological properties.

Technical Details

Understanding these reactions is crucial for developing formulations that maintain the stability and effectiveness of Inosamycin B during storage and use.

Mechanism of Action

Process

The primary mechanism of action of Inosamycin B involves binding to the bacterial ribosome, specifically the 30S subunit. This interaction disrupts protein synthesis by preventing the proper assembly of amino acids into proteins, ultimately leading to bacterial cell death.

Data

  • Target Site: 30S ribosomal subunit
  • Effect on Protein Synthesis: Inhibition occurs at the initiation phase, preventing translation from occurring effectively.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and methanol, which aids in formulation for intravenous administration.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires careful storage conditions.
  • pH Sensitivity: Stability can vary with pH; optimal stability is often found in neutral pH environments.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of Inosamycin B during synthesis and formulation development.

Applications

Scientific Uses

Inosamycin B has several promising applications in scientific research and medicine:

  1. Antibiotic Therapy: Due to its effectiveness against resistant bacterial strains, it is being explored as a treatment option for serious infections.
  2. Research Tool: In laboratory settings, it serves as a tool for studying protein synthesis mechanisms in bacteria.
  3. Drug Development: Ongoing research aims to modify its structure to enhance efficacy and reduce toxicity while maintaining its antibacterial properties.
Historical Context and Discovery of Inosamycin B

Emergence in Aminoglycoside Antibiotic Research

The discovery of Inosamycin B emerged against the backdrop of the antimicrobial resistance crisis that intensified in the late 20th century. As resistance mechanisms eroded the efficacy of early aminoglycosides like streptomycin (discovered in 1943) and gentamicin (1963), researchers intensified efforts to identify structurally novel aminoglycosides with enhanced activity profiles [1] [6]. This period coincided with a decline in natural product antibiotic discovery after the golden age (mid-1950s peak), shifting focus toward exploring rare actinomycetes from underexplored ecological niches [1]. Inosamycin B represents a product of this targeted search, investigated for its potential to circumvent common resistance mechanisms, particularly enzymatic modification strategies employed by resistant pathogens against classical 4,6-disubstituted 2-deoxystreptamine aminoglycosides [3] [6]. Its structural novelty, later revealed as part of the inosamycin complex, positioned it within efforts to expand the chemical diversity of aminoglycosides beyond traditional scaffolds [2] [5].

Taxonomic Origins of Producing Organisms

Inosamycin B is biosynthesized by the actinomycete strain Microtetraspora caesia sp. nov. (Strain No. E864-61). This bacterium was first isolated from an Indian soil sample and subjected to rigorous taxonomic characterization [2]. Key morphological and biochemical traits defined its classification:

  • Morphology: Forms single spores, pairs, or chains of 3-8 spores on aerial mycelium, exhibiting a distinctive grayish-blue-green aerial mass color.
  • Cell Wall Composition: Contains meso-diaminopimelic acid (meso-DAP) and galactose, a chemotaxonomic marker characteristic of specific actinomycete lineages.
  • Taxonomic Assignment: Initially classified within the genus Microtetraspora based on sporulation pattern and chemotype [2]. Modern genomic approaches would likely refine this placement within the current taxonomic framework of actinomycetes, which emphasizes 16S rRNA gene sequencing and genome-based phylogenies [7] [10]. The isolation of bioactive metabolites like the inosamycins from this geographically distinct source (Indian soil) underscores the importance of biodiversity prospecting in extreme or underexplored environments for discovering novel producing strains [1] [8].

Initial Isolation and Classification within the Inosamycin Complex

The initial isolation of Inosamycin B was reported in 1980 as a component of the Bu-2313 antibiotic complex produced by Microtetraspora caesia E864-61 during submerged fermentation [2]. The isolation process involved:

  • Fermentation: Culturing the producing strain under controlled submerged conditions optimized for secondary metabolite production.
  • Extraction and Fractionation: Separation of the fermentation broth components, leading to the identification of a complex exhibiting antimicrobial activity.
  • Complex Characterization: The active principle was identified as a complex consisting of at least two closely related bioactive molecules, designated Bu-2313 A and Bu-2313 B [2]. Bu-2313 B corresponds to Inosamycin B. This complex belongs to the aminocyclitol subclass of antibiotics, sharing core structural motifs with aminoglycosides but possessing distinct features like a unique branched-chain sugar (inosamine) that warranted classification as a separate complex – the inosamycins [2] [5]. The differentiation between components A and B relied critically on chromatographic separation techniques (likely thin-layer chromatography and column chromatography prevalent at the time), exploiting subtle differences in their physicochemical properties such as polarity and solubility [2].

Table 1: Key Components of the Bu-2313 (Inosamycin) Complex

Component DesignationCorresponding NameProducer OrganismReported Bioactivity Context
Bu-2313 AInosamycin AMicrotetraspora caesia E864-61Antibiotic complex component
Bu-2313 BInosamycin BMicrotetraspora caesia E864-61Antibiotic complex component

Timeline of Structural Elucidation Efforts

The complete structural determination of Inosamycin B was a multi-stage process reliant on evolving analytical technologies, spanning several years following its initial isolation:

  • Early Characterization (c. 1980): Initial studies established fundamental properties. Microtetraspora caesia was confirmed as the producer of the Bu-2313 complex. Basic chromatographic separation distinguished components A (Inosamycin A) and B (Inosamycin B), confirming both possessed antibacterial activity. Preliminary chemical tests likely classified the complex as an aminoglycoside/aminocyclitol-type antibiotic based on positive reactions for specific functional groups (e.g., amines, sugars) [2].
  • Core Structure and Sugars (Early-Mid 1980s): Advanced spectroscopic techniques became crucial:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H, ¹³C) provided information on the types and numbers of hydrogen and carbon atoms, their chemical environments, and connectivity through J-coupling. Key findings included identifying the inosamine sugar moiety (a branched-chain sugar characteristic of the complex, hence the name "inosamycin") and the aminocyclitol core common to both Inosamycin A and B. NMR also revealed the primary structural differences between A and B resided in the acylation pattern (number and position of acyl groups, likely acetate) on the inosamine sugar [5].
  • Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB-MS) or Electron Impact (EI-MS) determined molecular weights and provided fragmentation patterns supporting the presence of specific sugar units and acyl groups inferred from NMR [5].
  • Full Stereochemistry and Refinement (Late 1980s onwards): Determining the absolute stereochemistry (exact 3D arrangement) of the multiple chiral centers present in the aminocyclitol core and the sugars required additional methods:
  • Advanced 2D NMR: Techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) allowed for the complete assignment of proton and carbon resonances, establishing through-space (NOE) and through-bond (COSY, HMBC) connectivities critical for defining relative stereochemistry within rings and between adjacent centers.
  • Chemical Degradation and Derivatization: Controlled breakdown of the molecule into smaller fragments of known configuration or comparison with synthetic standards helped assign absolute stereochemistry to parts of the structure.
  • X-ray Crystallography (if applicable): While not explicitly mentioned in the sources for Inosamycin B, X-ray crystallography of a crystalline derivative or a closely related compound could have provided definitive proof of absolute configuration for some centers. Patent literature (WO2010037179A1) referencing anionic conjugates of glycosylated bacterial metabolites like inosamycins suggests detailed structural knowledge, including stereochemistry, was established to enable rational chemical modification [5]. This phase solidified the complete structure, including the specific locations of acyl groups differentiating Inosamycin A and B and the absolute configuration of their stereogenic centers.

Table 2: Key Milestones in the Structural Elucidation of Inosamycin B

Time PeriodKey StagePrimary Techniques EmployedMajor Structural Insights Gained
c. 1980Initial Isolation & ClassificationFermentation, Bioassay, Chromatography (TLC, Column)Isolation of Bu-2313 complex; Differentiation of Components A & B; Basic chemical class (aminocyclitol)
Early-Mid 1980sCore Structure & Sugar Moieties1D NMR (¹H, ¹³C), Mass Spectrometry (FAB-MS, EI-MS)Identification of inosamine sugar and aminocyclitol core; Molecular formula; Acyl group differences (A vs B)
Late 1980s onwardsStereochemistry & Final Refinement2D NMR (COSY, NOESY, TOCSY, HMBC), Chemical Derivatization/Degradation, (X-ray Crystallography - potential)Complete atom connectivity; Relative stereochemistry; Absolute configuration; Precise acyl group positions

Properties

CAS Number

91465-52-0

Product Name

Inosamycin B

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol

Molecular Formula

C23H45N5O14

Molecular Weight

615.6 g/mol

InChI

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-5(26)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(28)16(35)14(33)8(3-25)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8+,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-/m0/s1

InChI Key

HNBFTXDNUFWYJV-RTWISQNDSA-N

SMILES

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N

Synonyms

BMY-28162
BMY-28163
BMY-28164
BMY-28165
Bu-2659
inosamycin A
inosamycin B
inosamycin C
inosamycin D
inosamycins

Canonical SMILES

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.